

# AV5124 Demonstrates Potent Activity Against Baloxavir-Resistant Influenza Strains

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AV5124

Cat. No.: B15568406

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – New comparative data reveals that **AV5124**, an investigational cap-dependent endonuclease (CEN) inhibitor, maintains significant potency against influenza virus strains harboring the I38T substitution in the polymerase acidic (PA) subunit, a key mutation conferring resistance to the approved CEN inhibitor baloxavir. This finding positions **AV5124** as a promising next-generation therapeutic candidate for influenza, addressing the emerging challenge of antiviral resistance.

**AV5124** is the prodrug of its active metabolite, AV5116. Like other CEN inhibitors, AV5116 targets the "cap-snatching" mechanism essential for influenza virus replication. However, preclinical studies indicate a differentiated cross-resistance profile compared to baloxavir, particularly against variants with the common I38T mutation.

## Comparative Antiviral Activity

In vitro studies demonstrate that while the I38T substitution leads to a significant reduction in the susceptibility to baloxavir acid (the active form of baloxavir marboxil), AV5116 retains more potent inhibitory activity against these resistant strains. This suggests that **AV5124** could be an effective treatment option for patients infected with baloxavir-resistant influenza.

| Inhibitor      | Virus Strain                | Assay Type       | EC50 / IC50 (nM)         | Fold Change vs. Wild-Type |
|----------------|-----------------------------|------------------|--------------------------|---------------------------|
| AV5116         | A(H5N1) Wild-Type           | HINT / IRINA     | ~0.3 (Median EC50)       | -                         |
| AV5116         | A(H5N1) PA-I38T Mutant      | HINT / IRINA     | 37- to 78-fold increase  | 37-78                     |
| Baloxavir Acid | A(H1N1)pdm09 Wild-Type      | Plaque Reduction | 0.42 ± 0.37              | -                         |
| Baloxavir Acid | A(H1N1)pdm09 PA-I38T Mutant | Plaque Reduction | 41.96 ± 9.42             | ~100                      |
| Baloxavir Acid | A(H3N2) Wild-Type           | Plaque Reduction | 0.66 ± 0.17              | -                         |
| Baloxavir Acid | A(H3N2) PA-I38T Mutant      | Plaque Reduction | 139.73 ± 24.97           | ~211                      |
| Baloxavir Acid | A(H5N1) Wild-Type           | HINT / IRINA     | ~0.3 (Median EC50)       | -                         |
| Baloxavir Acid | A(H5N1) PA-I38T Mutant      | HINT / IRINA     | 75- to 108-fold increase | 75-108                    |

Data compiled from multiple sources. HINT: High-content Imaging Neutralization Test; IRINA: Influenza Replication Inhibition Neuraminidase-based Assay. EC50/IC50 values represent the concentration of the drug required to inhibit 50% of viral activity.

## Mechanism of Action and Resistance

CEN inhibitors block the influenza virus's ability to hijack host cell messenger RNA (mRNA) to initiate the synthesis of its own viral mRNA. This "cap-snatching" process is a critical step in viral replication.

[Click to download full resolution via product page](#)

Caption: Mechanism of CEN inhibition and resistance.

The primary mechanism of resistance to baloxavir is the I38T amino acid substitution in the PA subunit of the viral polymerase. This mutation reduces the binding affinity of the inhibitor to the endonuclease active site, thereby diminishing its antiviral effect. The data suggests that AV5116 can more effectively overcome this resistance mechanism compared to baloxavir.

## Experimental Protocols

### Plaque Reduction Assay

The antiviral activity of the compounds is commonly determined using a plaque reduction assay. This method quantifies the ability of a drug to inhibit the production of infectious virus particles.

[Click to download full resolution via product page](#)

Caption: Plaque Reduction Assay Workflow.

### Detailed Methodology:

- Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded into 12-well plates and cultured until a confluent monolayer is formed.[1]
- Virus Inoculation: The cell monolayer is washed, and then infected with a diluted influenza virus stock, both in the presence and absence of various concentrations of the antiviral compound.
- Incubation and Overlay: After a short incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a medium containing a substance like Avicel or agarose to ensure that new virus particles can only infect adjacent cells, thus forming localized plaques.[1]
- Plaque Visualization: After several days of incubation, the cells are fixed and stained. Plaques, which are areas of dead or destroyed cells, appear as clear zones against a background of stained, healthy cells.
- Data Analysis: The number of plaques is counted for each drug concentration. The 50% inhibitory concentration (IC<sub>50</sub>) is then calculated, representing the drug concentration at which a 50% reduction in the number of plaques is observed compared to the untreated control.

## Conclusion

The favorable cross-resistance profile of **AV5124**, particularly its retained activity against the baloxavir-resistant I38T mutant, highlights its potential as a valuable new agent in the fight against seasonal and pandemic influenza. Further clinical evaluation is warranted to confirm these promising preclinical findings.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Influenza virus plaque assay [protocols.io]
- To cite this document: BenchChem. [AV5124 Demonstrates Potent Activity Against Baloxavir-Resistant Influenza Strains]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15568406#cross-resistance-profile-of-av5124-with-other-cen-inhibitors>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)